6-(2-Methoxyphenyl)-2-methylnicotinaldehyde
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Overview
Description
6-(2-Methoxyphenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a methoxyphenyl group attached to the sixth position of the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-2-methylnicotinaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 2-methylpyridine under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as acetonitrile or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(2-Methoxyphenyl)-2-methylnicotinic acid.
Reduction: 6-(2-Methoxyphenyl)-2-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Methoxyphenyl)-2-methylnicotinaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxyphenyl group may interact with hydrophobic pockets within biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent for amine protection.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Exhibits blue fluorescence and has applications in fluorescence studies.
Uniqueness
6-(2-Methoxyphenyl)-2-methylnicotinaldehyde is unique due to its specific structural features, including the combination of a methoxyphenyl group and a nicotinaldehyde core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13NO2 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-10-11(9-16)7-8-13(15-10)12-5-3-4-6-14(12)17-2/h3-9H,1-2H3 |
InChI Key |
NHYVJIXCMUBGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2OC)C=O |
Origin of Product |
United States |
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